![molecular formula C15H19NO8 B13837839 3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro Nicotyrine-d3 is a deuterium-labeled form of Dihydro Nicotyrine, which is a metabolite of Nicotyrine. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C10H9D3N2 and a molecular weight of 163.23.
准备方法
Synthetic Routes and Reaction Conditions
Dihydro Nicotyrine-d3 can be synthesized through various chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the hydrogenation of Nicotyrine in the presence of deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Dihydro Nicotyrine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient hydrogenation. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
Dihydro Nicotyrine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Dihydro Nicotyrine-d3 is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.
Biology: In metabolic studies to trace the pathways of Nicotyrine metabolism.
Medicine: In pharmacokinetic studies to understand the distribution and elimination of Nicotyrine.
Industry: As a reference standard in the quality control of nicotine-related products
作用机制
Dihydro Nicotyrine-d3 exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. The compound binds to these receptors, leading to the opening of ion channels and subsequent neuronal excitation. This interaction is similar to that of nicotine, but the deuterium labeling allows for more precise tracking in metabolic studies .
相似化合物的比较
Similar Compounds
Nicotyrine: The parent compound, which is also a metabolite of nicotine.
Cotinine: Another metabolite of nicotine, often used in smoking cessation studies.
N-Methylmyosmine: A related compound with similar biological activity
Uniqueness
Dihydro Nicotyrine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in metabolic studies and provide more accurate data in reaction mechanism studies. This labeling also helps in distinguishing the compound from its non-labeled counterparts in complex biological systems .
属性
分子式 |
C15H19NO8 |
|---|---|
分子量 |
341.31 g/mol |
IUPAC 名称 |
methyl (3R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10?,11-,12?,13?,15-/m1/s1 |
InChI 键 |
PBCDFJAIFOUUBQ-HHMUJYPWSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2C(C([C@H](C(O2)C(=O)OC)O)O)O |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



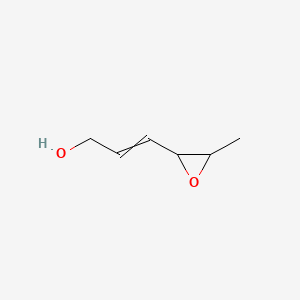
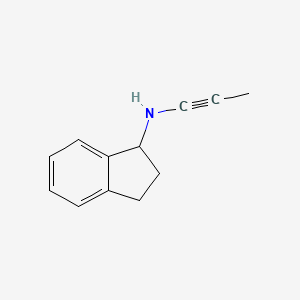
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

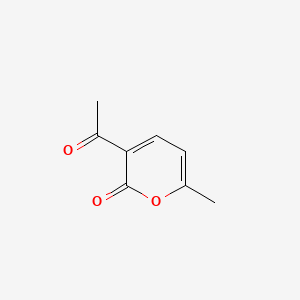
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)

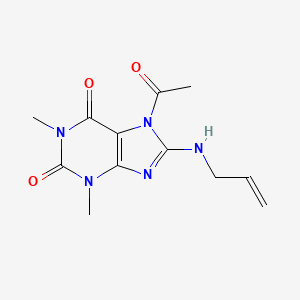
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
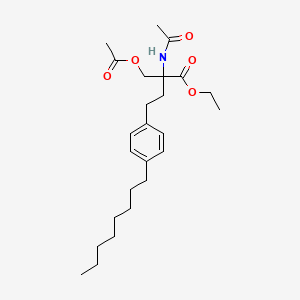
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
